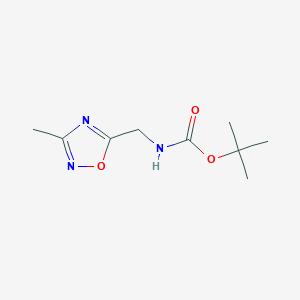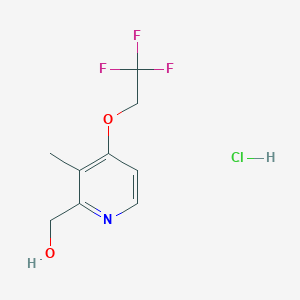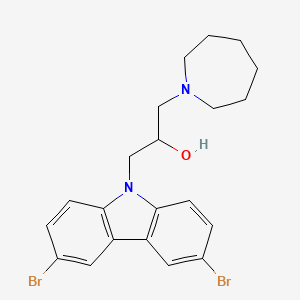
1-Mesityl-1h-imidazole
Overview
Description
1-Mesityl-1H-imidazole is a heterocyclic compound with the molecular formula C12H14N2 . It has a molecular weight of 186.26 and is a solid or liquid at room temperature . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
This compound can be synthesized from 2-iodo mesitylene . The 1H and 13C NMR spectra of the compound can be obtained at 25 °C in CDCl3 .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three carbon atoms and two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is a pyrrole-type nitrogen .Chemical Reactions Analysis
This compound has been used in the synthesis of phosphine-free ruthenium benzylidene complexes . These complexes are effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions at high temperatures .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 322.9±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 59.2±0.5 cm3 .Scientific Research Applications
Synthesis and Structural Characterization
- Chemical Synthesis and Tautomerism : 1-Mesityl-1H-imidazole is used in the synthesis of 1-mesityl-1,3-dihydro-imidazole-2-selone and its derivatives. These compounds have been structurally characterized, revealing insights into their stability and tautomerism. For example, 1-mesityl-1,3-dihydro-imidazole-2-selone exists as the selone rather than the selenol tautomer (Landry et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
For instance, 1-Methylimidazole, a related compound, has been found to interact with Myoglobin and Sensor protein FixL . The role of these targets in the mechanism of action of 1-Mesityl-1h-imidazole remains to be elucidated.
Mode of Action
Imidazole compounds, in general, are known for their diverse biological activities, which can be attributed to their ability to form multiple types of interactions with biological targets
Biochemical Pathways
Imidazole moieties are key components of several biochemical pathways, including the biosynthesis of histidine and purines
Pharmacokinetics
The compound’s octanol/water partition coefficient, hydration energy, molar polarisability, molar refractivity, molar volume, and molar weight have been calculated, which could provide insights into its pharmacokinetic properties .
Result of Action
elegans . Whether this compound has similar effects remains to be determined.
Action Environment
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFLCLZQKDDENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1-mesityl-1H-imidazole?
A1: this compound (also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole) is an organic compound with the molecular formula C12H14N2. Its structure consists of an imidazole ring with a mesityl (2,4,6-trimethylphenyl) group attached to one of the nitrogen atoms. While specific spectroscopic data isn't detailed in the provided research, crystallographic studies have revealed key structural features. For example, in the complex dichloridobis[1-(2,4,6-trimethylphenyl)-1H-imidazole-κN3]copper(II), the dihedral angle between the benzene ring of the mesityl moiety and the imidazole ring is 76.99 (18)° [].
Q2: How is this compound used in catalysis?
A2: this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and catalysis []. The bulky mesityl group on the imidazole nitrogen provides steric hindrance around the carbene center. This influences the stability and reactivity of the resulting metal complexes.
Q3: What are some specific examples of this compound's applications in catalytic systems?
A3: Research has explored the incorporation of this compound derived NHCs onto porous aromatic frameworks (PAFs) []. These PAF-(NHC)M materials, where M represents metals like iridium or ruthenium, have demonstrated excellent catalytic activity in reactions such as the N-alkylation of amines with alcohols and the transfer hydrogenation of ketones []. Importantly, these heterogeneous catalysts exhibited recyclability over multiple reaction cycles, highlighting their potential for sustainable chemical processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Nitrophenoxy)methyl]pyridine](/img/structure/B3255283.png)
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)
![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)
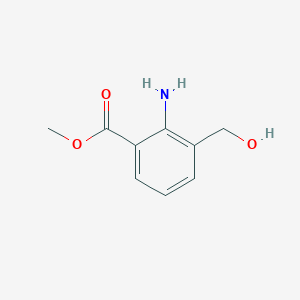
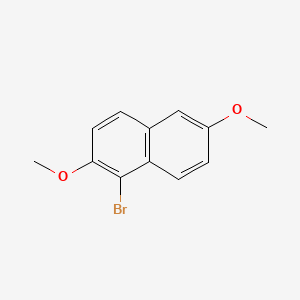

![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)

